molecular formula C7H9NO2S B14802826 2-Thiazoleacetic acid, 5-ethyl-

2-Thiazoleacetic acid, 5-ethyl-

Cat. No.: B14802826
M. Wt: 171.22 g/mol
InChI Key: GWDNKADFOIGEEN-UHFFFAOYSA-N
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Description

2-Thiazoleacetic acid, 5-ethyl- is a heterocyclic organic compound featuring a thiazole ring. Thiazole rings are known for their aromatic properties, which arise from the delocalization of π-electrons. This compound is significant in various fields due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thiazoleacetic acid, 5-ethyl- typically involves the reaction of bromoacetophenone with 3-oxopropanethioamide in ethanol. The reaction mixture is stirred at room temperature for 2-24 hours . Another method involves the use of carbamoyl thioacetamides, aromatic halo ketones, and arylsulfonyl azides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis, including alkylation, thionation, and iminosulfonylation reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Thiazoleacetic acid, 5-ethyl- undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Thiazoleacetic acid, 5-ethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-thiazoleacetic acid, 5-ethyl- involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. This unpredictability makes it a valuable compound for drug development and other applications .

Comparison with Similar Compounds

Uniqueness: 2-Thiazoleacetic acid, 5-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in multiple fields .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-(5-ethyl-1,3-thiazol-2-yl)acetic acid

InChI

InChI=1S/C7H9NO2S/c1-2-5-4-8-6(11-5)3-7(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

GWDNKADFOIGEEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(S1)CC(=O)O

Origin of Product

United States

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